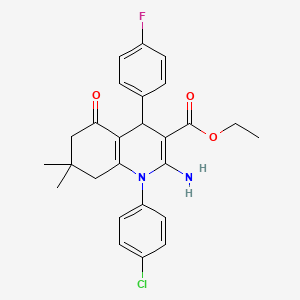![molecular formula C27H47NO3 B15012173 N-[2-(3-methoxyphenoxy)ethyl]octadecanamide](/img/structure/B15012173.png)
N-[2-(3-methoxyphenoxy)ethyl]octadecanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3-methoxyphenoxy)ethyl]octadecanamide is an organic compound with the molecular formula C27H47NO3 It is characterized by the presence of a long octadecanamide chain attached to a 3-methoxyphenoxyethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methoxyphenoxy)ethyl]octadecanamide typically involves the reaction of octadecanoic acid with 2-(3-methoxyphenoxy)ethylamine. The reaction is usually carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
N-[2-(3-methoxyphenoxy)ethyl]octadecanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide bond can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly employed.
Substitution: Sodium hydride (NaH) or other strong bases can facilitate nucleophilic substitution.
Major Products
Oxidation: Formation of N-[2-(3-hydroxyphenoxy)ethyl]octadecanamide.
Reduction: Formation of N-[2-(3-methoxyphenoxy)ethyl]octadecylamine.
Substitution: Formation of various substituted phenoxy derivatives.
科学研究应用
N-[2-(3-methoxyphenoxy)ethyl]octadecanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Investigated for its potential as a drug delivery agent or as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and surfactants.
作用机制
The mechanism of action of N-[2-(3-methoxyphenoxy)ethyl]octadecanamide involves its interaction with lipid bilayers and proteins. The long hydrophobic chain allows it to embed within lipid membranes, while the polar head group can interact with membrane proteins and other polar molecules. This dual interaction can modulate membrane fluidity and protein function, making it a valuable compound in various applications.
相似化合物的比较
Similar Compounds
- N-[2-(2-methoxyphenoxy)ethyl]octadecanamide
- N-[2-(4-methoxyphenoxy)ethyl]octadecanamide
- N-[2-(3-ethoxyphenoxy)ethyl]octadecanamide
Uniqueness
N-[2-(3-methoxyphenoxy)ethyl]octadecanamide is unique due to the specific positioning of the methoxy group on the phenoxy ring, which can influence its chemical reactivity and interaction with biological systems. This positional specificity can result in different physical and chemical properties compared to its isomers.
属性
分子式 |
C27H47NO3 |
|---|---|
分子量 |
433.7 g/mol |
IUPAC 名称 |
N-[2-(3-methoxyphenoxy)ethyl]octadecanamide |
InChI |
InChI=1S/C27H47NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-27(29)28-22-23-31-26-20-18-19-25(24-26)30-2/h18-20,24H,3-17,21-23H2,1-2H3,(H,28,29) |
InChI 键 |
JCGFVNXZEIXNEL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCOC1=CC=CC(=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N'-bis[(E)-1H-indol-3-ylmethylidene]-2-nitrobenzene-1,4-diamine](/img/structure/B15012098.png)
![2-bromo-N-(4-{[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]amino}phenyl)benzamide](/img/structure/B15012101.png)
![2-methoxy-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15012103.png)
![2,4-dichloro-N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15012106.png)
![Diethyl 2,5-bis({[(phenylcarbonyl)sulfanyl]acetyl}amino)thiophene-3,4-dicarboxylate](/img/structure/B15012113.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{(E)-[5-(3-methyl-4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B15012129.png)
![1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]-N-[(E)-phenylmethylidene]cyclohexanamine](/img/structure/B15012144.png)
![(1S,2S,3aR)-1-(2,2-dimethylpropanoyl)-2-(4-fluorophenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B15012163.png)
![3-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate](/img/structure/B15012167.png)
![N-(5-chloro-2-methylphenyl)-2-[(6-{[(E)-(3-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B15012170.png)
![2,4-Dibromo-6-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate](/img/structure/B15012174.png)
![2,4-Dibromo-6-[(E)-({2-[(4-chlorophenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate](/img/structure/B15012184.png)

![N,N'-bis[(E)-(4-bromophenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B15012193.png)
